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Introduction:Trypanosoma congolense is a major causative agent of Animal African

Trypanosomiasis (AAT), a debilitating livestock disease prevalent in sub-Saharan Africa.[1][2]

The development of new, effective trypanocidal drugs is crucial, and this relies on robust and

reproducible in vitro methods for assessing drug sensitivity. These application notes provide

detailed protocols for the in vitro culture of T. congolense bloodstream forms (BSF) and

subsequent drug sensitivity testing using common viability assays.

Part 1: In Vitro Culture of T. congolense
Bloodstream Forms
Successful drug sensitivity testing begins with the consistent and reliable in vitro cultivation of

the parasite. While the entire life cycle of T. congolense can be completed in vitro, research on

new therapeutics appropriately focuses on the mammalian BSF stage.[1][2][3][4] Several

media formulations have been developed for the long-term culture of T. congolense BSF, often

without the need for feeder cell layers.[5]

Culture Media and Reagents
A commonly used medium is a modification of Iscove's Modified Dulbecco's Medium (IMDM),

such as HMI-93.[5]

Table 1: Composition of Modified HMI-93 Medium for T. congolense BSF Culture[5]
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Component Final Concentration Purpose

IMDM Base Medium - Basal nutrient source

Heat-Inactivated Goat Serum 20% (v/v) Growth factors and nutrients

Serum Plus™ 5% (v/v) Growth enhancement

L-Cysteine 1.5 mM Reducing agent

Hypoxanthine 0.5 mM Purine source

2-Mercaptoethanol 0.12 mM Reducing agent, antioxidant

Sodium Pyruvate 1 mM Energy source

Thymidine 0.16 mM Pyrimidine source

Bathocuproine sulphonate 0.05 mM Iron chelator

Culture Protocol
Initiation: Cultures can be initiated from in vitro-produced metacyclic forms or from

bloodstream forms isolated from an infected mouse.[5]

Vessel: Use standard 25 cm² tissue culture flasks (T-25).[5]

Incubation: Incubate flasks at 34-36°C.[5] A CO₂-enriched atmosphere (typically 5%) is often

required.

Maintenance:T. congolense BSF tend to attach to the bottom of the culture flask.[5] Replace

the culture medium every 24 hours to replenish nutrients and remove waste products.[5]

Subculturing: Every 4-5 days, or when the culture reaches the desired confluency, resuspend

the attached trypanosomes by gentle pipetting.[5] Dilute the cell suspension into a new flask

with fresh medium. A common seeding density to achieve a population doubling time of

approximately 9 hours is 1 x 10⁶ bloodstream forms/ml.[5]

Part 2: Drug Sensitivity Testing Assays
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Whole-cell screening assays are a primary method for identifying new trypanocidal compounds.

[6][7] The following protocols describe two common, fluorescence-based methods for

determining the 50% inhibitory concentration (IC50) of test compounds.

Protocol 1: Alamar Blue (Resazurin) Viability Assay
This assay measures metabolic activity. The non-fluorescent dye resazurin (blue) is reduced by

viable, metabolically active cells to the highly fluorescent resorufin (pink).[8]

Table 2: Key Parameters for Alamar Blue Assay

Parameter Recommended Value

Plate Format 96- or 384-well, clear bottom, black plates

Initial Cell Density 1 x 10⁴ - 1 x 10⁵ trypanosomes/ml

Drug Incubation Period 48 - 72 hours

Alamar Blue Concentration 10% of final assay volume

Alamar Blue Incubation 2-4 hours (signal development)

Fluorescence Reading Excitation: 530-560 nm, Emission: 590 nm

Experimental Protocol:

Cell Preparation: Harvest T. congolense from culture, count the cells, and adjust the

concentration to the desired seeding density in fresh culture medium.

Plate Seeding: Dispense the cell suspension into the wells of a microtiter plate.

Compound Addition: Add serial dilutions of the test compounds to the wells. Include a "no

drug" control (positive growth) and a "no cells" control (background fluorescence). A standard

trypanocide like diminazene aceturate should be used as a positive control for inhibition.[8]

Incubation: Incubate the plate for 48-72 hours at 34-36°C in a 5% CO₂ atmosphere.

Reagent Addition: Add Alamar Blue reagent to each well to a final concentration of 10%.[6][9]
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Signal Development: Incubate for an additional 2-4 hours under the same conditions to allow

for the color change.[6]

Fluorescence Measurement: Read the fluorescence intensity using a plate reader at the

appropriate excitation and emission wavelengths.

Workflow for Alamar Blue Drug Sensitivity Assay
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Caption: Workflow for T. congolense drug sensitivity testing using the Alamar Blue assay.
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Principle of the Alamar Blue (Resazurin) Assay
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Caption: The metabolic conversion of resazurin to fluorescent resorufin by viable cells.

Protocol 2: SYBR Green I-based Assay
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This assay quantifies the proliferation of parasites by measuring the amount of DNA. SYBR

Green I is a dye that intercalates with double-stranded DNA, emitting a strong fluorescent

signal upon binding.[10][11] This method is highly sensitive and robust for high-throughput

screening.[7]

Table 3: Key Parameters for SYBR Green I Assay

Parameter Recommended Value

Plate Format 96- or 384-well, black plates

Initial Cell Density ~2 x 10³ cells/well

Drug Incubation Period 72 hours

Lysis Buffer Components Tris, EDTA, Saponin, SYBR Green I

Lysis Incubation 1 hour at room temperature (in dark)

Fluorescence Reading Excitation: ~485 nm, Emission: ~520 nm

Experimental Protocol:

Cell Preparation & Seeding: Follow steps 1-3 from the Alamar Blue protocol.

Incubation: Incubate the plate for 72 hours at 34-36°C in a 5% CO₂ atmosphere.

Lysis and Staining: Add a prepared lysis buffer containing SYBR Green I to each well. This

buffer lyses the cells to release the DNA for staining.

Signal Development: Incubate the plate for at least 1 hour at room temperature, protected

from light, to ensure complete lysis and DNA staining.

Fluorescence Measurement: Read the fluorescence intensity using a plate reader with the

appropriate filter set for SYBR Green I.

Part 3: Data Analysis and Interpretation
The goal of the assay is to determine the IC50 value, which is the concentration of a drug that

inhibits 50% of parasite growth or metabolic activity compared to untreated controls.
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Calculating Percent Inhibition
For each drug concentration, calculate the percent inhibition using the following formula:

% Inhibition = 100 * [ 1 - ( (Fluorescence_Test - Fluorescence_Blank) / (Fluorescence_Control -

Fluorescence_Blank) ) ]

Where:

Fluorescence_Test: Fluorescence of wells with cells and the test compound.

Fluorescence_Control: Fluorescence of wells with cells but no drug (maximum viability).

Fluorescence_Blank: Fluorescence of wells with medium only (background).

Determining the IC50 Value
Dose-Response Curve: Plot the percent inhibition (Y-axis) against the log of the drug

concentration (X-axis).[12]

Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism, R, or an

online calculator) to fit the data to a four-parameter logistic (sigmoidal) dose-response curve.

[12]

IC50 Extrapolation: The software will calculate the IC50 value, which corresponds to the drug

concentration that produces 50% inhibition on the fitted curve.[12][13][14]

By following these detailed protocols, researchers can obtain reliable and reproducible data on

the efficacy of novel compounds against T. congolense, a critical step in the drug discovery

pipeline for Animal African Trypanosomiasis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.sciencegateway.org/protocols/cellbio/drug/hcic50.htm
https://www.sciencegateway.org/protocols/cellbio/drug/hcic50.htm
https://www.sciencegateway.org/protocols/cellbio/drug/hcic50.htm
https://www.researchgate.net/figure/Dose-response-curves-of-selected-compounds-The-curves-and-the-IC50-values-were-calculated_fig2_397520439
https://www.itmedicalteam.pl/articles/determination-of-ic50-and-ic90-values-of-ethanolic-extracts-of-some-medicinal-plants-against-trypanosoma-brucei-brucei-102485.html
https://www.benchchem.com/product/b12363515?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12363515?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. research-information.bris.ac.uk [research-information.bris.ac.uk]

2. researchgate.net [researchgate.net]

3. researchgate.net [researchgate.net]

4. Trypanosoma congolense: In Vitro Culture and Transfection - PubMed
[pubmed.ncbi.nlm.nih.gov]

5. In vitro cultivation of Trypanosoma congolense bloodstream forms in the absence of
feeder cell layers - PubMed [pubmed.ncbi.nlm.nih.gov]

6. Identification of Compounds with Anti-Proliferative Activity against Trypanosoma brucei
brucei Strain 427 by a Whole Cell Viability Based HTS Campaign | PLOS Neglected Tropical
Diseases [journals.plos.org]

7. Drug discovery for human African trypanosomiasis: identification of novel scaffolds by the
newly developed HTS SYBR Green assay for Trypanosoma brucei - PubMed
[pubmed.ncbi.nlm.nih.gov]

8. The Alamar Blue assay to determine drug sensitivity of African trypanosomes (T.b.
rhodesiense and T.b. gambiense) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

9. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

10. researchgate.net [researchgate.net]

11. African trypanosomiasis: Sensitive and rapid detection of the sub-genus Trypanozoon by
loop-mediated isothermal amplification (LAMP) of parasite DNA - PMC
[pmc.ncbi.nlm.nih.gov]

12. Star Republic: Guide for Biologists [sciencegateway.org]

13. researchgate.net [researchgate.net]

14. itmedicalteam.pl [itmedicalteam.pl]

To cite this document: BenchChem. [Application Notes and Protocols for T. congolense Drug
Sensitivity Testing]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12363515#t-congolense-culture-techniques-for-drug-
sensitivity-testing]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://research-information.bris.ac.uk/files/190243881/CP_submitted_version_Final.pdf
https://www.researchgate.net/publication/330815579_Trypanosoma_congolense_In_Vitro_Culture_and_Transfection
https://www.researchgate.net/publication/41809759_Complete_In_Vitro_Life_Cycle_of_Trypanosoma_congolense_Development_of_Genetic_Tools
https://pubmed.ncbi.nlm.nih.gov/30707507/
https://pubmed.ncbi.nlm.nih.gov/30707507/
https://pubmed.ncbi.nlm.nih.gov/1852490/
https://pubmed.ncbi.nlm.nih.gov/1852490/
https://journals.plos.org/plosntds/article?id=10.1371/journal.pntd.0001896
https://journals.plos.org/plosntds/article?id=10.1371/journal.pntd.0001896
https://journals.plos.org/plosntds/article?id=10.1371/journal.pntd.0001896
https://pubmed.ncbi.nlm.nih.gov/25342146/
https://pubmed.ncbi.nlm.nih.gov/25342146/
https://pubmed.ncbi.nlm.nih.gov/25342146/
https://pubmed.ncbi.nlm.nih.gov/9386789/
https://pubmed.ncbi.nlm.nih.gov/9386789/
https://research-repository.griffith.edu.au/server/api/core/bitstreams/62b5f6f6-652b-5f7b-b097-562a9b4c0ee3/content
https://www.researchgate.net/publication/41808498_The_SYBR_Green_I_Malaria_Drug_Sensitivity_Assay_Performance_in_Low_Parasitemia_Samples
https://pmc.ncbi.nlm.nih.gov/articles/PMC7094514/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7094514/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7094514/
https://www.sciencegateway.org/protocols/cellbio/drug/hcic50.htm
https://www.researchgate.net/figure/Dose-response-curves-of-selected-compounds-The-curves-and-the-IC50-values-were-calculated_fig2_397520439
https://www.itmedicalteam.pl/articles/determination-of-ic50-and-ic90-values-of-ethanolic-extracts-of-some-medicinal-plants-against-trypanosoma-brucei-brucei-102485.html
https://www.benchchem.com/product/b12363515#t-congolense-culture-techniques-for-drug-sensitivity-testing
https://www.benchchem.com/product/b12363515#t-congolense-culture-techniques-for-drug-sensitivity-testing
https://www.benchchem.com/product/b12363515#t-congolense-culture-techniques-for-drug-sensitivity-testing
https://www.benchchem.com/product/b12363515#t-congolense-culture-techniques-for-drug-sensitivity-testing
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12363515?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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